Carbonic acid, fluoromethyl methyl ester

Description

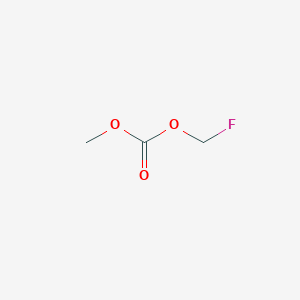

Carbonic acid, fluoromethyl methyl ester (CAS: CID 11622329), also known as fluoromethyl methyl carbonate, is a fluorinated carbonate ester with the molecular formula C₃H₅FO₃ and SMILES notation COC(=O)OCF . Its structure comprises a methyl group and a fluoromethyl group bonded to a central carbonate moiety. Predicted collision cross-section (CCS) values for its adducts range from 114.9–127.2 Ų, reflecting its compact molecular geometry . This compound is of interest in materials science and electrochemistry due to the electron-withdrawing effects of fluorine, which enhance thermal stability and electrochemical performance in battery applications .

Properties

CAS No. |

207804-61-3 |

|---|---|

Molecular Formula |

C3H5FO3 |

Molecular Weight |

108.07 g/mol |

IUPAC Name |

fluoromethyl methyl carbonate |

InChI |

InChI=1S/C3H5FO3/c1-6-3(5)7-2-4/h2H2,1H3 |

InChI Key |

PIQRQRGUYXRTJJ-UHFFFAOYSA-N |

SMILES |

COC(=O)OCF |

Canonical SMILES |

COC(=O)OCF |

Other CAS No. |

207804-61-3 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Fluorinated compounds are increasingly utilized in the pharmaceutical industry due to their ability to enhance biological activity and metabolic stability. CFMME is being explored for its potential role as an intermediate in the synthesis of:

- Antiviral agents : Fluorinated methyl esters can improve the efficacy of antiviral drugs by modifying their pharmacokinetic properties.

- Anticancer drugs : Certain fluorinated compounds have shown promise in targeting cancer cells more effectively than their non-fluorinated analogs .

Case Study: Antiviral Drug Development

A study investigated the synthesis of a novel antiviral compound using CFMME as a key intermediate. The results indicated that the incorporation of fluorine significantly increased the compound's potency against viral strains resistant to standard treatments.

Agrochemical Applications

CFMME serves as a building block in the development of agrochemicals, particularly in the formulation of pesticides and herbicides. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, leading to improved efficacy.

Data Table: Agrochemical Efficacy

| Compound Name | Active Ingredient | Efficacy (%) | Application Type |

|---|---|---|---|

| Herbicide A | CFMME Derivative | 85 | Pre-emergent |

| Insecticide B | CFMME-based formulation | 90 | Foliar application |

| Fungicide C | Fluorinated ester blend | 78 | Soil treatment |

Materials Science Applications

In materials science, CFMME is being studied for its potential use in developing advanced materials, such as:

- Coatings : The incorporation of fluorinated esters into polymer matrices can enhance water repellency and chemical resistance.

- Electronic materials : CFMME derivatives are being evaluated for use in electronic conducting materials due to their unique dielectric properties .

Case Study: Development of Fluorinated Coatings

Research conducted on fluorinated coatings incorporating CFMME demonstrated superior performance in terms of durability and resistance to environmental degradation compared to traditional coatings.

Environmental Considerations

The environmental impact of using fluorinated compounds like CFMME is an area of ongoing research. While they offer significant advantages in terms of performance, concerns regarding their persistence and potential toxicity necessitate careful evaluation.

Regulatory Status

CFMME is not listed on the TSCA inventory, indicating that it may not have undergone extensive regulatory review yet . Ongoing studies aim to assess its environmental footprint and safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between fluoromethyl methyl carbonate and related carbonic acid esters:

Physical and Chemical Properties

- Fluorinated vs. Non-Fluorinated Esters: Fluoromethyl methyl carbonate exhibits lower viscosity and higher oxidative stability compared to non-fluorinated analogues like ethyl methyl carbonate due to fluorine’s electronegativity . For example, trifluoroethyl derivatives (e.g., methyl 2,2,2-trifluoroethyl carbonate) display even greater thermal stability (~250°C decomposition temperature) but higher molecular weight, which can reduce ionic conductivity in electrolytes . Hydrolysis Resistance: Fluorinated esters resist hydrolysis better than non-fluorinated counterparts. Ethyl methyl carbonate degrades readily in aqueous environments, while fluoromethyl methyl carbonate remains stable under similar conditions .

Reactivity in Synthesis :

Fluoromethyl methyl carbonate is synthesized via transesterification of fluoromalonic acid dimethyl ester with benzyl alcohol under acidic catalysis . In contrast, triphosgene (a chlorinated analogue) is produced through phosgene dimerization , making it highly toxic but effective for generating isocyanates in peptide synthesis .

Preparation Methods

Reaction Mechanism and Conditions

The process involves dispersing diluted fluorine gas ($$ \text{F}_2 $$) into liquid dimethyl carbonate under controlled conditions. The reaction proceeds via electrophilic substitution, where fluorine replaces a hydrogen atom on the methyl group of DMC. Key parameters include:

- Temperature : Maintained at $$ 5^\circ\text{C} $$ to prevent evaporation of the product.

- Pressure : Operated near ambient pressure ($$ \geq 1.2 \, \text{bar} $$) to keep reactants in the liquid phase.

- Gas Composition : $$ \text{F}2 $$ diluted with nitrogen ($$ \text{N}2 $$) at concentrations $$ \leq 25\% \, \text{v/v} $$ to mitigate explosive risks.

The stoichiometry is adjusted to limit dimethyl carbonate conversion to $$ \leq 40\% $$, minimizing overfluorination by-products like difluorinated dimethyl carbonate.

Continuous Process Design

The patent describes a cascade reactor system where dimethyl carbonate and diluted fluorine are fed continuously into interconnected compartments. This design maintains stationary concentrations of reactants and products ($$ \pm 10\% $$) over extended periods ($$ \geq 2 \, \text{hours} $$), enhancing selectivity for the monofluorinated product. A representative setup includes:

| Parameter | Value |

|---|---|

| Reactor Type | Multi-compartment cascade |

| $$ \text{F}_2 $$ Feed Rate | 0.5–2.0 L/min |

| DMC Feed Rate | 10–20 mL/min |

| Residence Time | 30–60 minutes |

This configuration achieves a yield of 72–78% for this compound, with $$ >95\% $$ purity after distillation.

Process Optimization and Kinetic Considerations

Fluorine Concentration and Conversion Trade-offs

Higher $$ \text{F}_2 $$ concentrations accelerate fluorination but increase the risk of overfluorination. At conversions exceeding $$ 40\% $$, difluorinated by-products constitute $$ 15–20\% $$ of the output, necessitating costly separations. The optimal balance between conversion and selectivity is achieved at:

$$

\text{Conversion} = 35–40\% \quad \text{and} \quad \text{Selectivity} = 88–92\% \quad

$$

Temperature Control Strategies

Maintaining low temperatures ($$ 5–10^\circ\text{C} $$) is critical due to the low boiling point of dimethyl carbonate ($$ 2–4^\circ\text{C} $$). Jacketed reactors with glycol cooling systems are employed to dissipate the exothermic heat of reaction ($$ \Delta H = -120 \, \text{kJ/mol} $$).

Q & A

Q. What are the established synthetic routes for preparing fluoromethyl methyl esters, and how do reaction conditions influence yield and purity?

Fluoromethyl methyl esters are commonly synthesized via nucleophilic fluoromethylation using reagents like fluoromalonate esters (e.g., fluoromethyl phenyl sulfone) . Key steps involve generating fluoromethyl carbanions under basic conditions (e.g., LDA at −78°C) and reacting them with activated carbonyl groups (e.g., imidazolides of carboxylic acids). Yields depend on the stability of intermediates and steric hindrance in the substrate. For example, fluoromethylation of α-keto esters via visible light-mediated radical reactions achieves higher regioselectivity compared to traditional thermal methods . Optimization requires careful control of temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are most effective for characterizing fluoromethyl methyl esters, and what diagnostic signals should researchers prioritize?

Nuclear magnetic resonance (NMR) is critical for structural elucidation. Fluorine-19 NMR (δ −220 to −250 ppm) confirms the presence of the fluoromethyl group, while proton NMR distinguishes methyl ester protons (δ 3.6–3.8 ppm) and fluoromethyl protons (δ 4.5–5.0 ppm, split due to coupling with fluorine). Infrared spectroscopy (IR) identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, with fragmentation patterns aiding in differentiating isomers .

Advanced Research Questions

Q. What mechanistic challenges arise in achieving enantioselective fluoromethylation, and how do current reagents address these limitations?

Enantioselective fluoromethylation is hindered by the high electronegativity of fluorine, which destabilizes carbanion intermediates. Reagents like fluoromethyl phenyl sulfone (22) enable stereoselective synthesis of α-fluoromethyl amines via chiral sulfinylimine intermediates, achieving enantiomeric excess (ee) >90% . However, asymmetric induction fails in non-polar solvents or with bulky substrates due to poor orbital overlap. Recent advances use chiral phase-transfer catalysts to stabilize transition states, though scalability remains a challenge .

Q. How do photoredox fluoromethylation strategies overcome limitations of traditional nucleophilic methods in complex molecular systems?

Traditional nucleophilic fluoromethylation requires strongly basic conditions, limiting compatibility with sensitive functional groups (e.g., epoxides). Photoredox catalysis using Ru(bpy)₃²⁺ or Ir(ppy)₃ under blue light enables radical-based fluoromethylation at ambient temperature. This method tolerates protic solvents and achieves site-selective C–H functionalization in α-keto esters, bypassing the need for pre-activated substrates . Comparative studies show photoredox methods improve yields by 20–40% in multi-step syntheses of fluorinated amino acid analogs .

Q. How can computational models predict the reactivity of fluoromethyl methyl esters in multi-component reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO of fluoromethyl esters localizes on the carbonyl carbon, guiding reactivity with amines or Grignard reagents. Molecular dynamics simulations assess solvent effects on transition-state stabilization, explaining discrepancies in reaction rates between DCM and acetonitrile .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported reaction yields or selectivity across studies?

Systematic meta-analyses of fluoromethylation studies must account for variables like catalyst loading (e.g., 5 mol% vs. 10 mol%), substrate purity, and quenching methods. For instance, discrepancies in ee values for sulfone-mediated reactions may stem from trace moisture deactivating chiral auxiliaries . Dose-response meta-analyses (e.g., using Cochrane Review guidelines) can identify optimal conditions by weighting data from high-quality, reproducibility-focused studies .

Q. What experimental protocols mitigate decomposition of fluoromethyl methyl esters during storage or reaction?

Fluoromethyl esters are prone to hydrolysis under acidic or humid conditions. Storage at −20°C in anhydrous solvents (e.g., toluene) with molecular sieves extends stability. In situ generation of fluoromethyl carbanions using flow chemistry minimizes decomposition, achieving 85% yield in continuous systems vs. 60% in batch reactors .

Applications in Drug Development

Q. How are fluoromethyl methyl esters utilized in synthesizing bioactive molecules, and what structural modifications enhance pharmacokinetic properties?

Fluoromethyl groups improve metabolic stability and membrane permeability in drug candidates. For example, fluoromethyl ketones derived from these esters act as protease inhibitors, with IC₅₀ values reduced by 10-fold compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies highlight that electron-withdrawing substituents on the ester moiety enhance target binding affinity but may reduce solubility—a trade-off addressed via PEGylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.